N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)propanamide
Description
N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)propanamide is a synthetic propanamide derivative featuring a 2,3-dihydrobenzofuran core linked to a propan-2-yl group and a 4-(trifluoromethyl)phenyl substituent via a propanamide bridge.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO2/c1-14(12-16-4-8-19-17(13-16)10-11-27-19)25-20(26)9-5-15-2-6-18(7-3-15)21(22,23)24/h2-4,6-8,13-14H,5,9-12H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSXAUFDEKQHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and other pharmacological activities.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 327.4 g/mol. Its structure includes a benzofuran core, a propan-2-yl group, and a trifluoromethyl-substituted phenyl moiety. These structural features are crucial for its biological activity.
Antimicrobial Activity
Recent studies have shown that compounds containing trifluoromethyl groups exhibit potent antimicrobial properties. In vitro tests against various strains of Staphylococcus aureus , including methicillin-resistant strains (MRSA), indicated significant antibacterial activity. The minimum inhibitory concentration (MIC) values for related compounds were reported to be as low as 6.5 µM, suggesting that the presence of the trifluoromethyl group enhances the compound's efficacy against resistant bacterial strains .
| Compound | MIC (µM) | Target |
|---|---|---|
| This compound | 6.5 | MRSA |
| Related Compound A | 10 | S. aureus |
| Related Compound B | 15 | E. coli |
Anti-inflammatory Potential
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. Compounds with similar structural motifs have shown varying degrees of NF-κB inhibition, which is critical for reducing inflammation .
In a study assessing various derivatives, it was found that specific substitutions on the phenyl ring significantly affected the pro-/anti-inflammatory balance of the compounds. For instance, compounds with electron-withdrawing groups like trifluoromethyl demonstrated enhanced anti-inflammatory effects compared to their unsubstituted counterparts .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, potentially inhibiting their activity or altering signaling pathways associated with inflammation and infection .
Case Studies and Research Findings
- Antimicrobial Evaluation : In vitro studies conducted on a series of related compounds demonstrated that those with trifluoromethyl substitutions consistently outperformed their analogs in terms of antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
- Cell Viability Assays : In cell viability assays, the compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating potential as an anticancer agent. The IC50 values ranged from 6 to 20 µM depending on the cell type tested .
- Inflammation Models : In animal models of inflammation, administration of the compound led to significant reductions in inflammatory markers compared to controls, supporting its therapeutic potential in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
a) N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-(Methylsulfonyl)phenyl)propanamide This analog replaces the trifluoromethyl group with a methylsulfonyl (-SO₂CH₃) substituent. Such differences could lead to distinct pharmacokinetic profiles, with the trifluoromethyl variant being more lipophilic and better suited for central nervous system targets .
b) N-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-2-(2H-Tetrazol-5-yl)propanamide
This compound () incorporates a tetrazole ring and a 4-fluorophenyl group. The tetrazole acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability. The 4-methoxy group is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group. Such structural differences may alter target selectivity, with the trifluoromethyl variant more suited for hydrophobic binding pockets .
Core Structure Variations
a) Furo[2,3-b]pyridine Derivatives Compounds in –7 feature a furo[2,3-b]pyridine core instead of dihydrobenzofuran. These analogs often include fluorophenyl, carboxamide, and cyclopropane substituents. For example, 2-(4-fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide () shares the trifluoroethylamino group, which may enhance binding to hydrophobic regions of enzymes. The dihydrobenzofuran core in the target compound, however, offers reduced steric hindrance compared to the fused pyridine ring, possibly improving synthetic accessibility .
Functional Group Comparisons
Hydroxamic acid derivatives in (e.g., N-(4-chlorophenyl)-3-cyclopentyl-N-hydroxypropanamide) exhibit antioxidant properties via radical scavenging (DPPH assay). While the target compound lacks a hydroxamic acid group, its propanamide backbone could be modified to introduce similar functionalities for enhanced bioactivity.
Data Table: Key Structural and Hypothetical Properties
Q & A
Q. What are the standard synthetic routes for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(4-(trifluoromethyl)phenyl)propanamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Functionalization of 2,3-dihydrobenzofuran-5-yl via alkylation or amidation to introduce the propan-2-yl group.
- Step 2 : Coupling with 4-(trifluoromethyl)phenylpropanoyl chloride using a nucleophilic acyl substitution reaction.
- Step 3 : Purification via automated reverse-phase HPLC or column chromatography to isolate the product . Key reaction conditions include anhydrous solvents (e.g., DMF or THF), controlled temperatures (0–25°C), and catalysts like DMAP or HOBt .
Q. Which spectroscopic methods are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify proton environments and carbon frameworks, particularly the dihydrobenzofuran and trifluoromethylphenyl moieties .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]+ ion).
- Infrared (IR) Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-F vibrations (~1100–1200 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, solvent, catalyst loading). For example, a 2^3 factorial design can optimize coupling reaction efficiency .
- In-line Monitoring : Techniques like FTIR or HPLC track reaction progress in real time, minimizing byproducts .
- Purification : Automated mass-directed HPLC with ACN/H2O gradients enhances purity (>95%) .
Q. What computational strategies are employed to predict biological activity or receptor interactions?
- Molecular Docking : Tools like AutoDock or Schrödinger assess binding affinities to targets (e.g., enzymes or receptors). The trifluoromethyl group’s electronegativity may enhance hydrophobic interactions .
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts reactive sites and stability, aiding in rational design .
Q. How can contradictory data in pharmacological assays (e.g., IC50 variability) be resolved?
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to identify outliers or batch-specific inconsistencies .
- Assay Replication : Repeat studies under standardized conditions (pH, temperature, cell lines) to isolate variables .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., ) to identify trends in trifluoromethylphenyl derivatives’ activity .
Methodological Challenges and Solutions
Q. What strategies mitigate degradation during stability studies?
- Forced Degradation : Expose the compound to stress conditions (heat, light, pH extremes) and analyze degradation products via LC-MS.
- Excipient Screening : Use stabilizers like cyclodextrins or antioxidants in formulation buffers .
Q. How is stereochemical purity ensured in asymmetric synthesis steps?
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H.
- Circular Dichroism (CD) : Confirms absolute configuration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
